6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine Exhibits Low CYP450 Inhibition Liability Compared to Structurally Diverse Imidazo[1,2-b]pyridazines
6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine exhibits weak inhibition of major human cytochrome P450 isoforms CYP2E1, CYP3A4, and CYP2B6, with IC50 values of 50,000 nM for each [1]. In contrast, many more elaborated imidazo[1,2-b]pyridazine derivatives optimized for kinase inhibition (e.g., mTOR inhibitors 49/50, IC50 = 67 nM and 62 nM against mTOR [2]) are designed for high target engagement and may carry a higher risk of CYP-mediated drug-drug interactions or metabolic instability, although direct head-to-head CYP data are not available.
| Evidence Dimension | CYP450 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2E1: 50,000 nM; CYP3A4: 50,000 nM; CYP2B6: 50,000 nM |
| Comparator Or Baseline | Representative imidazo[1,2-b]pyridazine mTOR inhibitors 49/50 (mTOR IC50 = 67 nM and 62 nM, respectively; CYP inhibition data not available) |
| Quantified Difference | Not directly quantifiable; target compound shows weak CYP inhibition (50 μM) while comparators show potent kinase inhibition, suggesting a distinct metabolic liability profile. |
| Conditions | Human liver microsomes, preincubation 5 min, LC-MS/MS analysis [1] |
Why This Matters
Low CYP inhibition reduces the risk of drug-drug interactions and simplifies ADME profiling, making this compound a more predictable tool for in vitro assays.
- [1] BindingDB. BDBM50380523 CHEMBL2018909: CYP2E1, CYP3A4, CYP2B6 IC50 data. View Source
- [2] Mao, Y., et al. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry 2017, 125, 1247-1259. View Source
